- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,

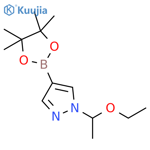

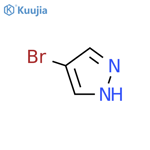

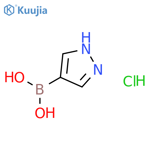

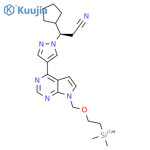

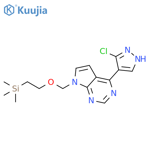

Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)

![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://de.kuujia.com/scimg/cas/941685-27-4x500.png)

941685-27-4 structure

Produktname:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

CAS-Nr.:941685-27-4

MF:C15H21N5OSi

MW:315.445643186569

MDL:MFCD11857754

CID:1061220

PubChem ID:329772298

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE

- INCB032304

- trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane

- 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- -7-((2-(trimethylsilyl)

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-Pyrazol-4-yl)-

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-

- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

- 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine

- EN300-7386208

- 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine

- A1-24362

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr

- HY-78248

- AS-52590

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine

- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole

- 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

- SY047224

- s5277

- SB17825

- 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- Z3234820937

- 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- P15380

- BCP10260

- MFCD11857754

- 941685-27-4

- AVMLPTWVYQXRSV-UHFFFAOYSA-N

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- AKOS015854478

- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole

- AC-30032

- 3T5PU86BEN

- CCG-267649

- DA-22983

- 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- CS-M2189

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR

- DTXSID10655267

- SCHEMBL99142

- C15H21N5OSi

- EX-A2234

- INCB-032304

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

-

- MDL: MFCD11857754

- Inchi: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)

- InChI-Schlüssel: AVMLPTWVYQXRSV-UHFFFAOYSA-N

- Lächelt: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1

Berechnete Eigenschaften

- Genaue Masse: 315.15200

- Monoisotopenmasse: 315.15153684g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 6

- Komplexität: 364

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 68.6Ų

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: 1.20±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: No data available

- Siedepunkt: 501.8±50.0℃/760mmHg

- Flammpunkt: 257.3±30.1 °C

- Löslichkeit: Insuluble (1.0E-3 g/L) (25 ºC),

- PSA: 68.62000

- LogP: 3.13370

- Dampfdruck: 0.0±1.2 mmHg at 25°C

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- Code der Gefahrenkategorie: 22

- Sicherheitshinweise: H302 (100%) H312 (50%) H332 (50%)

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Inert atmosphere,2-8°C(BD196747)

- Gefahrenklasse:IRRITANT

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1483733-10mg |

4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 99+% | 10mg |

$7.00 | 2022-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-5g |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 5g |

¥537.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-25g |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 25g |

¥3021.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-25G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 25g |

¥ 2,461.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-250G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 250g |

¥ 11,206.00 | 2023-04-12 | |

| Ambeed | A707673-250mg |

4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 99% | 250mg |

$10.0 | 2025-02-25 | |

| abcr | AB263671-25 g |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |

941685-27-4 | 25 g |

€677.10 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-250mg |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 250mg |

¥85.00 | 2024-04-24 | |

| Enamine | EN300-7386208-0.25g |

4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole |

941685-27-4 | 95.0% | 0.25g |

$34.0 | 2025-03-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-10G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 10g |

¥ 1,227.00 | 2023-04-12 |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; overnight, 100 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 45 °C

Referenz

- Identification, Synthesis, and Characterization of Novel Baricitinib Impurities, ACS Omega, 2023, 8(10), 9583-9591

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 8 h, rt

1.2 Reagents: Sodium carbonate ; pH 9 - 10

1.2 Reagents: Sodium carbonate ; pH 9 - 10

Referenz

- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

Referenz

- Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 1 - 4 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

Referenz

- Preparation of azetidine and cyclobutane derivatives as JAK inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide , Water ; 1 - 2 h, rt → 70 °C

Referenz

- Preparation method of lucotinib phosphate, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; 30 min, 0 - 5 °C

1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C

1.3 Reagents: Water

1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C

1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C

1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C

1.3 Reagents: Water

1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C

1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C

Referenz

- Process for preparing crystalline forms of baricitinib, European Patent Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled

Referenz

- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate ; 20 min, 20 - 25 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C

Referenz

- Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, India, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 3 - 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux

Referenz

- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction, Organic Letters, 2009, 11(9), 1999-2002

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 25 - 30 °C

Referenz

- An improved process for the preparation of Ruxolitinib phosphate, India, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ; 10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

Referenz

- Preparation of Ruxolitinib and its intermediates, India, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; overnight, 80 °C

Referenz

- Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Hydrogen Solvents: Ethylene glycol diethyl ether ; 5 h, 0.05 - 0.1 MPa, 50 - 55 °C

Referenz

- Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, 35 - 45 °C

Referenz

- Process for preparing low hygroscopic amorphous form of baricitinib, European Patent Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; 1 - 4 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

Referenz

- Processes and intermediates for making a JAK inhibitor, United States, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 - 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt

Referenz

- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 1 h, 0 - 5 °C

1.2 2 h, 0 - 5 °C

1.2 2 h, 0 - 5 °C

Referenz

- Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 25 - 30 °C

Referenz

- An improved process for the preparation of Ruxolitinib phosphate, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled

Referenz

- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

- 1-(1-ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

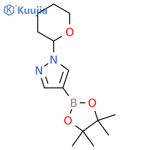

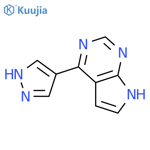

- 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile

- 4-(3-Chloro-1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- INDEX NAME NOT YET ASSIGNED

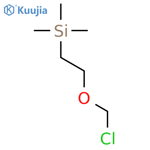

- 2-(Trimethylsilyl)ethoxymethyl chloride

- 4-Bromopyrazole

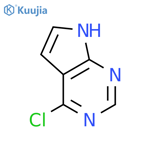

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

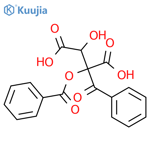

- (+)-Dibenzoyl-D-tartaric acid

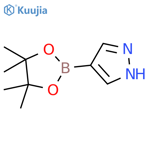

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Pyrazole-4-boronic Acid Hydrochloride

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Verwandte Literatur

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

2. Book reviews

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine) Verwandte Produkte

- 1807242-41-6(Ethyl 3-cyano-5-difluoromethyl-4-hydroxybenzoate)

- 15243-33-1(Dodecacarbonyltriruthenium (0))

- 1958106-12-1(3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile)

- 71195-71-6(5-(4-Methylphenyl)amino-5-oxopentanoic acid)

- 5519-23-3(4-(Decyloxy)benzoic acid)

- 923122-46-7(3-5-(4-methylphenyl)furan-2-yl-N-(1,3-thiazol-2-yl)propanamide)

- 1860953-72-5(3-(aminomethyl)-N-tert-butylazepane-1-carboxamide)

- 536706-72-6(N-benzyl-2-{3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)

- 2169390-06-9(7-(difluoromethyl)-6-oxa-2lambda6-thia-10-azaspiro4.5decane-2,2-dione)

- 91244-28-9(Benzene, 2-(chloromethyl)-1,3-diethyl-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

Reinheit:99%/99%/99%/99%/99%

Menge:10.0g/25.0g/50.0g/100.0g/250.0g

Preis ($):154.0/309.0/505.0/842.0/1405.0